
Plagiochilin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plagiochilin A is a natural product found in Heteroscyphus planus, Plagiochila semidecurrens, and other organisms with data available.
Scientific Research Applications
Anticancer Potential
Plagiochilin A, a sesquiterpenoid isolated from the Peruvian medicinal plant Plagiochila distichia, has shown significant antiproliferative activity against various solid tumor cell lines, including prostate, colon, breast, lung, and cervical cancers, as well as leukemia cell lines. Studies reveal that Plagiochilin A interferes with cell division, specifically by inhibiting cytokinesis, which is the process where the cytoplasm of a single eukaryotic cell is divided to form two daughter cells. This mechanism is unique as most anti-mitotic compounds do not specifically target cytokinesis. Therefore, Plagiochilin A's mode of action presents a novel approach for cancer treatment, offering potential as a new class of anticancer agents (Stivers et al., 2010).
Effects on Cell Cycle and Cell Death
Plagiochilin A's impact on the cell cycle was further studied in DU145 prostate cancer cells. The compound caused a significant increase in the proportion of cells in the G2/M phase of the cell cycle, indicating a blockade at this stage. Additionally, the compound was found to induce cell death in these cancer cells, suggesting its efficacy in not only halting cell proliferation but also in actively killing cancer cells. This dual action of cell cycle arrest and induction of cell death underscores the potential therapeutic value of Plagiochilin A in cancer treatment (Stivers et al., 2018).
Synthesis and Structural Studies
Research has also been conducted on the synthesis of Plagiochilin A derivatives, which is crucial for understanding its structure-activity relationships and for developing more potent analogs. One such study reported the transformation of a compound obtained from santonin into Plagiochilin N, a related compound, through a series of chemical reactions. This kind of synthetic work is essential for the advancement of Plagiochilin A as a therapeutic agent by enabling the creation of more effective and potentially less toxic derivatives (Blay et al., 2001).
Antimicrobial and Antifungal Properties
Apart from its anticancer potential, Plagiochilin A has exhibited significant antimicrobial and antifungal properties. It has been shown to have cytotoxic activity against a panel of human tumor cell lines, and also displayed in vitro antileishmanial, trypanocidal, and antituberculosis activity, suggesting a broad spectrum of biological activities. This highlights Plagiochilin A's potential in the treatment of various infectious diseases, in addition to its anticancer applications (Aponte et al., 2010).
properties
CAS RN |
67779-73-1 |
|---|---|
Molecular Formula |
C19H26O6 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(1R,2S,4S,7S,8R,9R)-9-acetyloxy-3,3-dimethylspiro[10-oxatricyclo[6.4.0.02,4]dodec-11-ene-7,2'-oxirane]-12-yl]methyl acetate |
InChI |
InChI=1S/C19H26O6/c1-10(20)22-7-12-8-23-17(25-11(2)21)16-14(12)15-13(18(15,3)4)5-6-19(16)9-24-19/h8,13-17H,5-7,9H2,1-4H3/t13-,14+,15-,16-,17+,19+/m0/s1 |
InChI Key |
PJNBMVOSONBSAO-AOCJLEPCSA-N |
Isomeric SMILES |
CC(=O)OCC1=CO[C@@H]([C@@H]2[C@H]1[C@@H]3[C@@H](C3(C)C)CC[C@@]24CO4)OC(=O)C |
SMILES |
CC(=O)OCC1=COC(C2C1C3C(C3(C)C)CCC24CO4)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1=COC(C2C1C3C(C3(C)C)CCC24CO4)OC(=O)C |
synonyms |
plagiochilin A plagiochiline A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



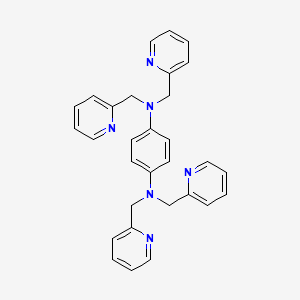
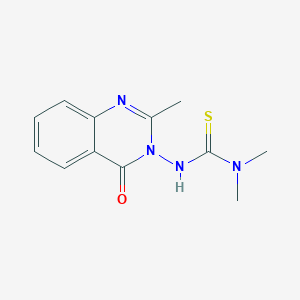
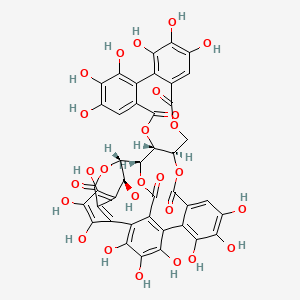

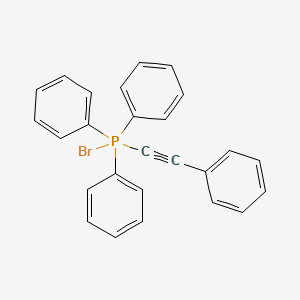
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254129.png)
![(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254130.png)
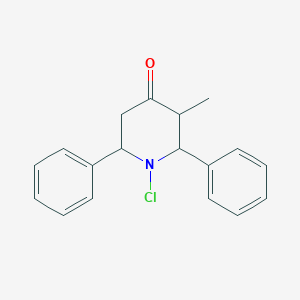
![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]adenosine](/img/structure/B1254133.png)
![(2S,3S,4R,5R,6R)-5-amino-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3-amino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254134.png)
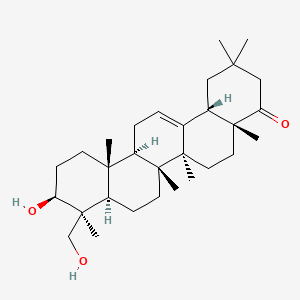
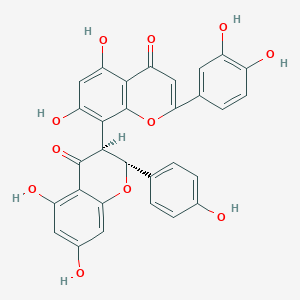
![(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B1254141.png)
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B1254142.png)